

An In-depth Technical Guide to 4-Isopropoxybenzenesulfonyl Chloride

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Compound of Interest

Compound Name: 4-Isopropoxybenzenesulfonyl
chloride

Cat. No.: B1322236

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This technical guide provides a comprehensive overview of **4-Isopropoxybenzenesulfonyl chloride**, a versatile reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on experimental protocols and data interpretation.

Chemical Structure and Identifiers

4-Isopropoxybenzenesulfonyl chloride is an organic compound featuring a benzene ring substituted with an isopropoxy group and a sulfonyl chloride functional group at the para position.

Figure 1: Chemical Structure of **4-Isopropoxybenzenesulfonyl chloride**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	98995-40-5[1]
IUPAC Name	4-(propan-2-yloxy)benzene-1-sulfonyl chloride[1]
Molecular Formula	C ₉ H ₁₁ ClO ₃ S[1]
Molecular Weight	234.7 g/mol [2]
InChI Key	IJWCRHKAQNFJLT-UHFFFAOYSA-N[1]
SMILES	<chem>CC(C)OC1=CC=C(C=C1)S(Cl)(=O)=O</chem> [1]

Physicochemical Properties

Table 2: Physicochemical Data

Property	Value
Appearance	White to cream or pale yellow to pale orange crystals, crystalline powder, or lumpy solid.[1]
Melting Point	30-41 °C[1]
Boiling Point	112 °C at 0.01 mmHg[2]
Density	1.279 ± 0.06 g/cm ³ (Predicted)[2]
Solubility	Soluble in toluene.

Synthesis of 4-Isopropoxybenzenesulfonyl Chloride

While a specific experimental protocol for the synthesis of **4-isopropoxybenzenesulfonyl chloride** is not readily available in the public domain, a reliable synthesis can be extrapolated from the well-documented procedures for analogous compounds such as benzenesulfonyl chloride and 4-isopropylbenzenesulfonyl chloride.[3][4][5][6] The following is a representative protocol based on the reaction of isopropyl phenyl ether with chlorosulfonic acid.

Reaction Scheme:

Representative Experimental Protocol:

Materials:

- Isopropyl phenyl ether
- Chlorosulfonic acid
- Dichloromethane (or other inert solvent)
- Ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, dissolve isopropyl phenyl ether (1 equivalent) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
- Separate the organic layer. Extract the aqueous layer with dichloromethane.

- Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-isopropoxybenzenesulfonyl chloride**.
- The product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **4-isopropoxybenzenesulfonyl chloride** is not widely available. The following are predicted data based on the chemical structure and analysis of closely related compounds.

4.1. ¹H NMR Spectroscopy

- Prediction:
 - ~1.3-1.4 ppm (doublet, 6H): The six protons of the two methyl groups of the isopropoxy moiety, split by the adjacent methine proton.
 - ~4.6-4.8 ppm (septet, 1H): The methine proton of the isopropoxy group, split by the six protons of the adjacent methyl groups.
 - ~7.0-7.1 ppm (doublet, 2H): The two aromatic protons ortho to the isopropoxy group.
 - ~7.8-7.9 ppm (doublet, 2H): The two aromatic protons ortho to the sulfonyl chloride group.

4.2. ¹³C NMR Spectroscopy

- Prediction:[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
 - ~22 ppm: The methyl carbons of the isopropoxy group.
 - ~72 ppm: The methine carbon of the isopropoxy group.
 - ~116 ppm: The aromatic carbons ortho to the isopropoxy group.

- ~130 ppm: The aromatic carbons ortho to the sulfonyl chloride group.
- ~135 ppm: The aromatic carbon attached to the sulfonyl chloride group.
- ~163 ppm: The aromatic carbon attached to the isopropoxy group.

4.3. Infrared (IR) Spectroscopy

- Prediction:[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - ~3100-3000 cm⁻¹: Aromatic C-H stretching.
 - ~2980-2850 cm⁻¹: Aliphatic C-H stretching (from the isopropoxy group).
 - ~1600-1580 cm⁻¹ and ~1500-1450 cm⁻¹: Aromatic C=C stretching.
 - ~1380-1370 cm⁻¹ and ~1180-1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group, respectively. These are typically strong and sharp peaks.
 - ~1250 cm⁻¹: Aryl-O-C stretching.

4.4. Mass Spectrometry

- Prediction:[\[14\]](#)
 - Molecular Ion (M⁺): m/z = 234 and 236 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes.
 - Major Fragments:
 - Loss of Cl: [M - 35]⁺ at m/z = 199.
 - Loss of SO₂Cl: [M - 99]⁺ at m/z = 135.
 - Loss of the isopropoxy group: [M - 59]⁺ at m/z = 175.
 - Loss of a propyl group from the isopropoxy moiety: [M - 43]⁺ at m/z = 191.

Reactivity and Experimental Protocols

4-Isopropoxybenzenesulfonyl chloride is a reactive compound, primarily used as an electrophile in reactions with nucleophiles. The sulfonyl chloride group is a good leaving group, facilitating nucleophilic substitution reactions.

Reaction with Amines to Form Sulfonamides

The most common application of **4-isopropoxybenzenesulfonyl chloride** is in the synthesis of sulfonamides, which are of significant interest in medicinal chemistry.

Reaction Scheme:

Representative Experimental Protocol for Sulfonamide Synthesis:

Materials:

- **4-Isopropoxybenzenesulfonyl chloride**
- Primary or secondary amine (e.g., aniline)
- Pyridine or triethylamine
- Dichloromethane
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

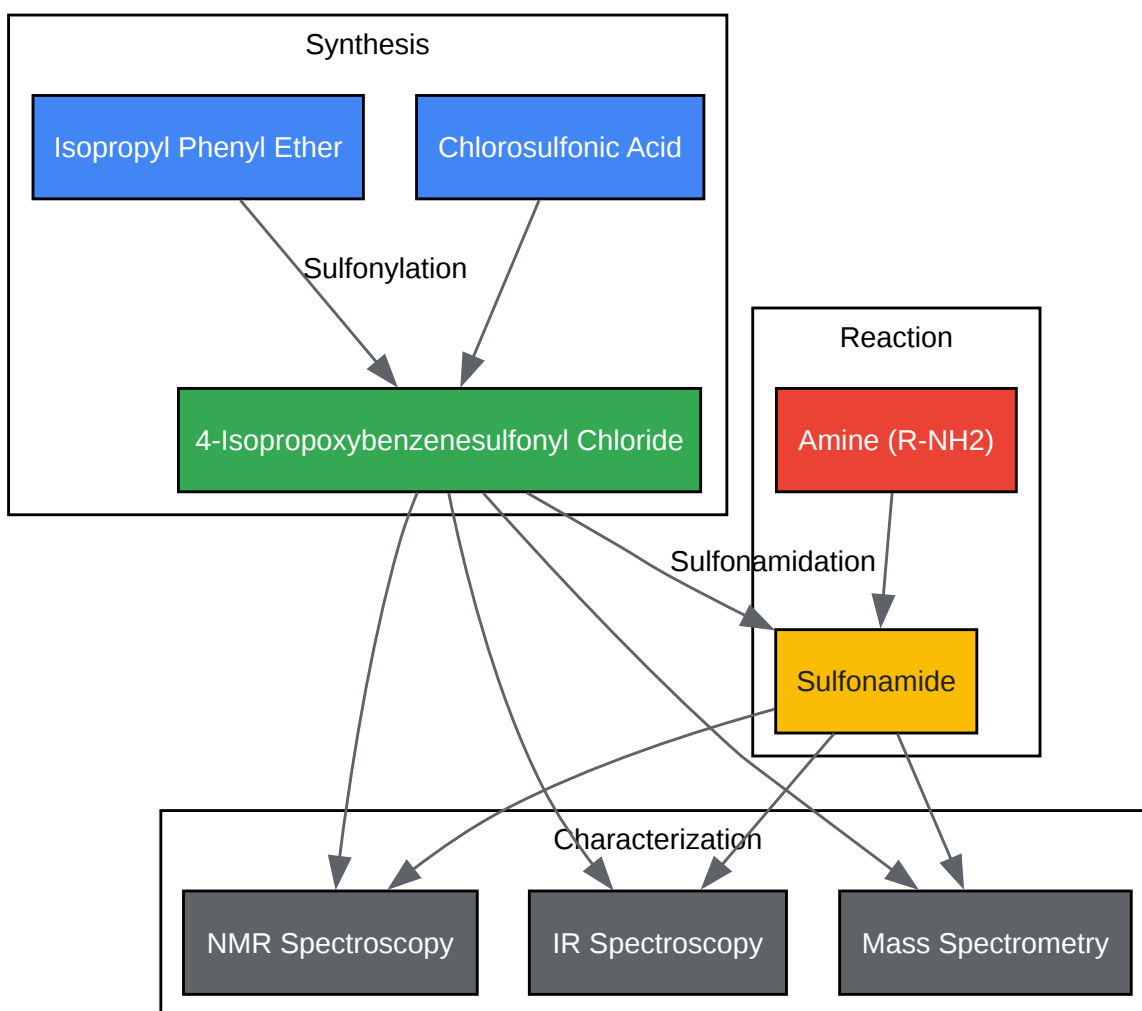
Procedure:

- In a round-bottom flask, dissolve the amine (1 equivalent) and pyridine (1.5 equivalents) in dichloromethane.

- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **4-isopropoxybenzenesulfonyl chloride** (1.1 equivalents) in dichloromethane dropwise.
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
- Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude sulfonamide can be purified by recrystallization or column chromatography.

Logical Workflow and Relationships

The following diagram illustrates the logical flow from starting materials to the synthesis and subsequent reaction of **4-isopropoxybenzenesulfonyl chloride**.



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Figure 2: Synthesis and reaction workflow for **4-Isopropoxybenzenesulfonyl chloride**.

Safety Information

4-Isopropoxybenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.

Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

- Causes severe skin burns and eye damage.
- May be corrosive to metals.
- Suspected of causing genetic defects.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant safety data sheets (SDS) before handling this chemical.

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